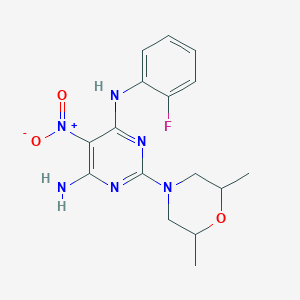

2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE

Description

2-(2,6-Dimethylmorpholin-4-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a pyrimidine-based heterocyclic compound featuring a nitro group at position 5, a 2-fluorophenyl substituent at the N4 position, and a 2,6-dimethylmorpholin-4-yl group at position 2. The pyrimidine core is further functionalized with amine groups at positions 4 and 3.

The synthesis of this compound likely involves nucleophilic substitution reactions, akin to methods described for imidazo[4,5-c]pyridine-4,6-diamine derivatives in , where aryl amines or benzylamines react with halogenated intermediates under controlled conditions .

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN6O3/c1-9-7-22(8-10(2)26-9)16-20-14(18)13(23(24)25)15(21-16)19-12-6-4-3-5-11(12)17/h3-6,9-10H,7-8H2,1-2H3,(H3,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSFCABQCKQFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, including the formation of the morpholine ring, the introduction of the fluorophenyl group, and the nitration of the pyrimidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-N4-(2-FLUOROPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Findings

Core Structure Influence

- Imidazopyridine vs. Pyrimidine: While the target compound shares the 4,6-diamine motif with imidazopyridine derivatives in , its pyrimidine core lacks the fused imidazole ring.

Substituent Effects

Morpholinyl Groups : The 2,6-dimethylmorpholin-4-yl group in the target compound contrasts with simpler morpholine derivatives in . The dimethyl substitution may enhance metabolic stability by hindering oxidative degradation of the morpholine ring .

Nitro Group: The nitro group at position 5 is absent in most imidazopyridine analogs (), which typically feature halogens or methoxy groups.

Fluorophenyl vs. Other Aryl Groups : The 2-fluorophenyl group at N4 may improve binding affinity through fluorine’s electronegativity and hydrophobic effects, as seen in TLR7 agonists with fluorinated aryl groups .

Notes and Limitations

Contradictory Evidence: focuses on imidazopyridines, which differ fundamentally from the pyrimidine core of the target compound.

Data Gaps : Specific biological activity data (e.g., IC50 values) for the target compound are absent in the provided evidence, necessitating caution in functional comparisons.

Biological Activity

The compound 2-(2,6-dimethylmorpholin-4-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to detail its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine core substituted with a nitro group and a morpholine ring. Its molecular formula is C15H19FN4O2, and it exhibits properties typical of small-molecule pharmaceuticals.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing nitro and amidine functionalities have shown promising results in inhibiting the proliferation of cancer cells.

- Mechanism of Action : The proposed mechanism includes intercalation into DNA and inhibition of DNA-dependent enzymes. Such interactions can lead to apoptosis in cancer cells.

- Efficacy in Cell Lines : In vitro studies have demonstrated that the compound exhibits cytotoxicity against various human cancer cell lines. For example, a related study reported IC50 values for similar compounds in the A549 lung cancer cell line ranging from 6.26 to 20.46 µM depending on the assay format (2D vs. 3D) .

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| This compound | A549 | TBD | TBD |

| Nitro Compound 5 | HCC827 | 6.26 ± 0.33 | 2D |

| Nitro Compound 5 | NCI-H358 | 6.48 ± 0.11 | 2D |

| Nitro Compound 5 | HCC827 | 20.46 ± 8.63 | 3D |

Antimicrobial Activity

In addition to its antitumor potential, this compound may possess antimicrobial properties similar to other amidine-containing molecules which have been studied extensively.

- Activity Against Pathogens : Compounds with similar structures have been shown to exhibit activity against various pathogens, including bacteria and fungi. The binding affinity to DNA at AT-rich sites enhances their efficacy against microbial targets .

Case Studies

- In Vivo Efficacy : A study involving animal models demonstrated that compounds related to this class effectively reduced tumor size in immunocompromised mice at dosages as low as submicromolar levels per kilogram body weight .

- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of similar compounds in human subjects, focusing on their potential as novel therapeutic agents for resistant strains of bacteria and aggressive tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.